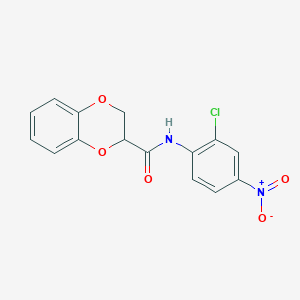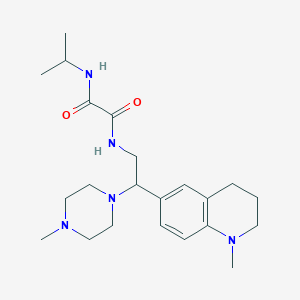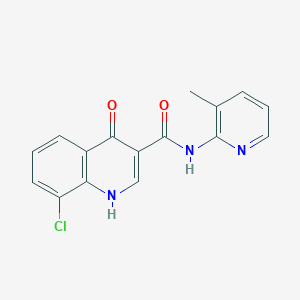![molecular formula C14H13F3N2O3 B2496707 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 956263-78-8](/img/structure/B2496707.png)
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves multi-component reactions that can include condensation steps. For instance, the synthesis of related pyrazole derivatives has been achieved through a one-pot, four-component reaction involving condensation steps that provide advantages such as ease of handling, good yields, and easy workup, as demonstrated by Thirupaiah Bade and R. R. Vedula (2015) (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid often involves spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been conducted to determine the structural parameters and vibrational frequencies of related molecules, as illustrated by P. Govindasamy and S. Gunasekaran (2015) (Govindasamy & Gunasekaran, 2015).
Scientific Research Applications
Functionalization Reactions and Theoretical Studies
- Experimental and Theoretical Studies on Functionalization Reactions : Research on the functionalization reactions of pyrazole derivatives, such as the conversion of 1H-pyrazole-3-carboxylic acid into various amides and other compounds, highlights the versatility of these molecules in synthetic chemistry. Such studies not only reveal the chemical reactivity of pyrazole carboxylic acids but also offer theoretical insights into the reaction mechanisms, potentially guiding the development of new compounds with various applications in materials science and medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).
Supramolecular Architectures
- Supramolecular Architectures from Pyrazole Derivatives : The synthesis and structural characterization of supramolecular architectures, such as coordination complexes and metal-organic frameworks (MOFs) involving pyrazole derivatives, demonstrate the potential of these compounds in creating materials with novel properties. These studies provide insights into how pyrazole-based ligands can be utilized to design complexes with specific magnetic and structural characteristics, which could be relevant for applications in catalysis, molecular recognition, and as advanced materials (Majumder et al., 2006).
Electrophilic Activation
- Electrophilic Activation of Pyrazole Derivatives : The study of electrophilic activation in heteroaromatic compounds, including pyrazoles, sheds light on their potential reactivity and utility in synthetic organic chemistry. Understanding the reactivity of these compounds under different conditions can help in the development of novel synthetic routes for the construction of complex molecules, which could have implications in the development of new materials or pharmaceuticals (Klumpp et al., 2000).
Hydrogen Bonding and Molecular Solids
- Hydrogen Bonds and Weak Intermolecular Interactions : Research on the formation of novel crystals and molecular solids through strong hydrogen bonds and weak intermolecular interactions involving pyrazole derivatives and other aza compounds demonstrates the importance of these interactions in materials science. Such studies can inform the design of new materials with desired properties, such as thermal stability or specific supramolecular architectures, which could have applications ranging from pharmaceuticals to advanced functional materials (Wang et al., 2014).
properties
IUPAC Name |
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)12-10(2-1-7-20)8-19(18-12)11-5-3-9(4-6-11)13(21)22/h3-6,8,20H,1-2,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXOANCHSNRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C(=N2)C(F)(F)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)



![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)


![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)